molecular formula C9H18ClNO B6213659 1-{3-methoxyspiro[3.3]heptan-1-yl}methanamine hydrochloride CAS No. 2728228-12-2

1-{3-methoxyspiro[3.3]heptan-1-yl}methanamine hydrochloride

Cat. No.: B6213659
CAS No.: 2728228-12-2
M. Wt: 191.70 g/mol
InChI Key: HEZXFXOHUKLLKC-UHFFFAOYSA-N
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Description

1-{3-Methoxyspiro[3.3]heptan-1-yl}methanamine hydrochloride is a spirocyclic amine derivative characterized by a spiro[3.3]heptane core substituted with a methoxy group at position 3 and a methanamine hydrochloride moiety. Its molecular formula is C₈H₁₅NO·HCl (molecular weight: ~177.67 g/mol). The compound’s SMILES notation is COC1CC(C12CCC2)CN.Cl, and its InChIKey is PTFYUPFXMGLEIK-UHFFFAOYSA-N .

Properties

CAS No.

2728228-12-2

Molecular Formula

C9H18ClNO

Molecular Weight

191.70 g/mol

IUPAC Name

(3-methoxyspiro[3.3]heptan-1-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H17NO.ClH/c1-11-8-5-7(6-10)9(8)3-2-4-9;/h7-8H,2-6,10H2,1H3;1H

InChI Key

HEZXFXOHUKLLKC-UHFFFAOYSA-N

Canonical SMILES

COC1CC(C12CCC2)CN.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Introduction of the Methoxy Group

Methoxy group installation at the 3-position of the spiro[3.3]heptane core typically occurs via Williamson ether synthesis or nucleophilic substitution . Patent data describe analogous systems where methoxy groups are introduced using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃ or NaH). For example, in the synthesis of related spirocyclic amines, methoxylation is achieved by treating a hydroxylated intermediate with methyl iodide in acetone at reflux.

Addition of the Methanamine Side Chain

The methanamine moiety is introduced through reductive amination or Gabriel synthesis . A two-step sequence involving:

  • Bromination at the 1-position using PBr₃ or NBS.

  • Nucleophilic displacement with potassium phthalimide, followed by hydrazinolysis to yield the primary amine.
    Alternatively, direct reductive amination of a ketone intermediate (e.g., spiro[3.3]heptan-1-one) with ammonium acetate and NaBH₃CN in methanol affords the amine.

Hydrochloride Salt Formation

Conversion of the free base to the hydrochloride salt enhances stability and solubility. The process involves dissolving the amine in an anhydrous solvent (e.g., diethyl ether or THF) and treating it with HCl gas or a concentrated HCl solution. For instance, in the preparation of 3-methoxyspiro[3.3]heptan-1-amine hydrochloride, the free base is stirred with 4M HCl in dioxane, followed by filtration and drying under vacuum.

Critical Parameters for Salt Formation:

  • Solvent Choice: Ethereal solvents prevent hydrolysis of acid-sensitive groups.

  • Stoichiometry: Excess HCl (1.1–1.5 eq) ensures complete protonation.

  • Temperature: Reactions are conducted at 0–5°C to minimize decomposition.

Purification and Characterization

Final purification employs recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluting with CH₂Cl₂/MeOH/NH₄OH). Purity is verified via HPLC (≥95%), while structural confirmation uses:

  • ¹H/¹³C NMR: Key signals include the spiro methine (δ 3.2–3.5 ppm) and methoxy group (δ 3.3 ppm).

  • HRMS: Molecular ion peak at m/z 191.70 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Reported Methods

StepMethod A (Patent)Method B (Academic)
Spiro Core Formation72% yield, 3 steps88% yield, 2 steps
Methoxylation65% yieldNot reported
Amine Introduction58% yield75% yield
Overall Yield27%49%

Method B’s streamlined approach reduces step count and improves yields, making it preferable for large-scale synthesis. However, Method A’s use of protecting groups (e.g., acetyl) offers better functional group tolerance.

Challenges and Optimization Strategies

  • Steric Hindrance: Bulky substituents on the spiro core slow nucleophilic additions. Using polar aprotic solvents (DMF, DMSO) accelerates these steps.

  • Racemization: Chiral centers in intermediates require low-temperature (–40°C) reactions to retain configuration.

  • Byproduct Formation: Column chromatography with NH₄OH-modified eluents removes residual amines .

Chemical Reactions Analysis

1-{3-methoxyspiro[3.3]heptan-1-yl}methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1-{3-methoxyspiro[3.3]heptan-1-yl}methanamine hydrochloride has found applications in various scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{3-methoxyspiro[3.3]heptan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the detailed mechanisms .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between the target compound and related spirocyclic amines:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Similarity Index
1-{3-Methoxyspiro[3.3]heptan-1-yl}methanamine hydrochloride - C₈H₁₅NO·HCl 177.67 Methoxy at C3, methanamine hydrochloride Reference
2,6-Diazaspiro[3.3]heptane hydrochloride 321890-22-6 C₅H₉N₂·HCl 137.60 Two amine groups in spiro structure 1.00
1-{6-Fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride 2715119-81-4 C₇H₁₂FN·HCl 165.64 Fluorine at C6 -
3-Ethoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride 1394042-20-6 C₁₀H₂₀ClNO 205.73 Ethoxy at C3, N-methyl substitution -
3-Amino-1-thiaspiro[3.3]heptan-2-one hydrochloride 2243520-73-0 C₆H₁₀ClNOS 179.67 Thia group, ketone, amine -

Key Differences and Implications

Substituent Effects: Methoxy vs. Fluorine Substitution: The fluorine atom in 1-{6-fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride enhances electronegativity, which may improve metabolic stability and bioavailability .

Functional Group Modifications :

  • N-Methylation : The N-methyl group in 3-ethoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride reduces basicity, affecting protonation states and receptor binding .
  • Diaza Substitution : 2,6-Diazaspiro[3.3]heptane hydrochloride’s dual amine groups may enhance interactions with acidic residues in biological targets .

Q & A

Q. What are the key structural features of 1-{3-methoxyspiro[3.3]heptan-1-yl}methanamine hydrochloride, and how do they influence its reactivity?

The compound features a spiro[3.3]heptane core, a methoxy group at the 3-position, and a methanamine moiety protonated as a hydrochloride salt. The spirocyclic system imposes conformational rigidity, which enhances binding affinity to biological targets by reducing entropy loss upon interaction . The methoxy group contributes electron-donating effects, modulating electronic properties of the molecule, while the methanamine group provides a basic nitrogen for hydrogen bonding and electrostatic interactions .

Q. What are the general synthetic strategies for preparing this compound?

Synthesis typically involves multi-step organic reactions, starting with the construction of the spiro[3.3]heptane core. Key steps may include:

  • Cyclization : Formation of the spirocyclic system via intramolecular alkylation or ring-closing metathesis.
  • Functionalization : Introduction of the methoxy group via nucleophilic substitution or oxidation-reduction sequences.
  • Amine installation : Reductive amination or Gabriel synthesis to introduce the methanamine group .
    Challenges include controlling stereochemistry and minimizing side reactions during cyclization.

Q. How does the hydrochloride salt form affect stability and solubility?

The hydrochloride salt improves aqueous solubility by increasing polarity, making the compound suitable for in vitro assays. It also enhances stability by reducing hygroscopicity and preventing degradation of the free amine under ambient conditions .

Q. What preliminary assays are recommended to assess its biological activity?

  • Receptor binding assays : Radioligand displacement studies to measure affinity for target receptors (e.g., GPCRs, ion channels).
  • Enzyme inhibition assays : Kinetic analysis using fluorogenic or chromogenic substrates.
  • Cellular viability assays : MTT or resazurin-based tests to evaluate cytotoxicity .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Catalyst selection : Use Lewis acids (e.g., BF₃·OEt₂) to accelerate cyclization .
  • Purification : Employ gradient column chromatography or recrystallization to isolate high-purity product.
  • Reaction monitoring : Real-time NMR or LC-MS to identify intermediates and optimize reaction termination .

Q. How should researchers address contradictions in reported binding affinities across studies?

  • Control standardization : Ensure consistent buffer pH, temperature, and ligand concentrations.
  • Orthogonal validation : Confirm results using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Structural analysis : Compare crystallographic data or docking models to identify conformational variations .

Q. What computational approaches are effective for predicting target interactions?

  • Molecular docking : Use software like AutoDock Vina to model binding poses with receptors (e.g., PDE10A, serotonin transporters).
  • MD simulations : Analyze stability of ligand-receptor complexes over nanosecond timescales.
  • QSAR modeling : Corrogate electronic parameters (e.g., logP, H-bond donors) with activity data .

Q. How does the spirocyclic structure influence pharmacokinetic properties?

The rigidity of the spiro[3.3]heptane core reduces metabolic oxidation, enhancing plasma half-life. However, it may limit blood-brain barrier penetration due to increased molecular weight and polar surface area .

Q. What strategies are recommended for enantioselective synthesis?

  • Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer sultams during cyclization.
  • Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for stereocontrol.
  • Chiral resolution : Diastereomeric salt formation with tartaric acid derivatives .

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